Su 10603

説明

特性

IUPAC Name |

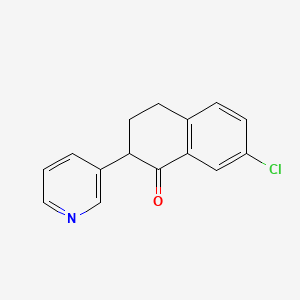

7-chloro-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-12-5-3-10-4-6-13(15(18)14(10)8-12)11-2-1-7-17-9-11/h1-3,5,7-9,13H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBZARSYIFQZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=O)C1C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80999882 | |

| Record name | 7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786-97-0 | |

| Record name | Su 10603 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SU 10603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Su-10603 and its Inhibition of P450c17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-10603 is a non-steroidal small molecule recognized for its inhibitory action on Cytochrome P450 17A1 (P450c17 or CYP17A1). This enzyme is a critical juncture in the steroidogenesis pathway, possessing dual enzymatic functions as both a 17α-hydroxylase and a 17,20-lyase.[1][2] Its activities are essential for the biosynthesis of glucocorticoids and sex steroids, making it a significant target in the research and development of therapeutics for hormone-dependent pathologies, notably prostate cancer.[1][3] SU-10603, a pyridine derivative, serves as a valuable tool for in vitro studies of steroid metabolism and as a reference compound in the design of novel P450c17 inhibitors.[1][4] This guide provides a comprehensive overview of the SU-10603 inhibition pathway, detailed experimental protocols, and a summary of relevant quantitative data.

The P450c17-Mediated Steroidogenesis Pathway and the Role of SU-10603

The biosynthesis of steroid hormones, or steroidogenesis, is a complex cascade of enzymatic reactions. P450c17 plays a pivotal role in this pathway by catalyzing two key sequential reactions:

-

17α-hydroxylase activity: It introduces a hydroxyl group at the 17α position of pregnenolone and progesterone.

-

17,20-lyase activity: It cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors to all androgens and estrogens.

SU-10603 exerts its effect by specifically inhibiting these activities of P450c17. By blocking this enzyme, SU-10603 effectively halts the downstream production of androgens and estrogens. The mechanism of inhibition is believed to be competitive, with the inhibitor binding to the active site of the enzyme.

Below is a diagram illustrating the steroidogenesis pathway and the point of inhibition by SU-10603.

Caption: Steroidogenesis pathway highlighting P450c17 and its inhibition by Su-10603.

Quantitative Data on Su-10603 Inhibition

| Inhibitor | Target Enzyme/Reaction | IC50 / % Inhibition | Species/System |

| Su-10603 | 11β-hydroxylation | ~0.5 mM (50% inhibition) | Guinea Pig Adrenal Mitochondria[4] |

| Su-10603 | Cholesterol Side-Chain Cleavage | ~0.1 mM (50% inhibition) | Guinea Pig Adrenal Mitochondria[4] |

| Su-10603 | Benzo[a]pyrene hydroxylase | ~0.05 mM (50% inhibition) | Guinea Pig Adrenal Microsomes[4] |

| Su-10603 | Benzphetamine demethylase | ~0.05 mM (50% inhibition) | Guinea Pig Adrenal Microsomes[4] |

| Ketoconazole | P450 17 alpha | 67 µM | Rat Testicular Microsomes[5] |

| Compound 12* | P450 17 alpha | 13 µM | Rat Testicular Microsomes[5] |

| Compound 13** | P450 17 alpha | 13 µM | Rat Testicular Microsomes[5] |

* 5-methoxy-2-(4-pyridylmethyl)-1-tetralone ** 5-methoxy-2-(4-pyridyl)-1-tetralone

Experimental Protocols

The following is a detailed methodology for an in vitro assay to determine the inhibitory activity of compounds like SU-10603 on P450c17, based on established protocols.

In Vitro P450c17 (17α-hydroxylase) Inhibition Assay

1. Objective:

To determine the half-maximal inhibitory concentration (IC50) of SU-10603 for the 17α-hydroxylase activity of P450c17.

2. Materials:

-

Enzyme Source: Microsomes from rat testes or recombinant human P450c17 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: Progesterone (unlabeled).

-

Cofactor: NADPH.

-

Inhibitor: SU-10603.

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

Solvent: DMSO for dissolving the inhibitor.

-

Extraction Solvent: Dichloromethane or ethyl acetate.

-

HPLC System: A high-performance liquid chromatography system with a UV detector.

-

Columns: A suitable C18 reverse-phase HPLC column.

-

Mobile Phase: Acetonitrile/water gradient.

-

Standards: Progesterone and 17α-hydroxyprogesterone.

3. Experimental Workflow:

Caption: Experimental workflow for P450c17 inhibition assay.

4. Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of SU-10603 in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of progesterone in ethanol or DMSO.

-

Prepare a fresh solution of NADPH in buffer immediately before use.

-

Thaw the microsomal preparation on ice. Dilute to the desired protein concentration in potassium phosphate buffer.

-

-

Incubation:

-

In microcentrifuge tubes, add the appropriate volume of the microsomal suspension.

-

Add a small volume (e.g., 1 µL) of the SU-10603 dilution or DMSO (for the control) to the tubes.

-

Pre-incubate the microsomes and inhibitor for a short period (e.g., 5-10 minutes) at 37°C.

-

Add the progesterone substrate to the tubes.

-

Initiate the enzymatic reaction by adding NADPH. The final reaction volume should be consistent across all tubes.

-

-

Reaction Termination and Extraction:

-

After a fixed incubation time (e.g., 30-60 minutes), terminate the reaction by adding a volume of ice-cold extraction solvent (e.g., 2 volumes of dichloromethane).

-

Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase.

-

Inject an aliquot of the reconstituted sample into the HPLC system.

-

Separate the substrate (progesterone) and the product (17α-hydroxyprogesterone) using a suitable gradient elution.

-

Detect the compounds by their UV absorbance at a specific wavelength (e.g., 240 nm).

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the analytical standards.

-

-

Data Analysis:

-

Calculate the amount of product formed in each reaction.

-

Determine the percentage of inhibition for each concentration of SU-10603 relative to the control (DMSO only).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

References

- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of 17alpha-hydroxylase/17,20-lyase (CYP17): potential agents for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of adrenocortical, mitochondrial and microsomal monooxygenases by SU-10'603, a steroid 17 alpha-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridyl substituted benzocycloalkenes: new inhibitors of 17 alpha-hydroxylase/17,20-lyase (P450 17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzyme Kinetics of Su-10603 and CYP17A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CYP17A1 and its Role in Steroidogenesis

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum of steroidogenic tissues, such as the adrenal glands and gonads. It plays a crucial role in the steroid biosynthesis pathway, which is responsible for the production of all steroid hormones from cholesterol.

The two key reactions catalyzed by CYP17A1 are:

-

17α-Hydroxylase Activity: The conversion of pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is an essential step in the synthesis of glucocorticoids like cortisol.

-

17,20-Lyase Activity: The subsequent cleavage of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors for all androgens, including testosterone.

Due to its central role in androgen synthesis, CYP17A1 is a prime target for the treatment of hormone-sensitive cancers, particularly prostate cancer. By inhibiting CYP17A1, the production of androgens that fuel cancer cell growth can be significantly reduced.

Su-10603: A Non-Steroidal Inhibitor of CYP17A1

Su-10603 is a non-steroidal molecule that has been identified as a specific inhibitor of CYP17A1. Unlike steroidal inhibitors, which often mimic the structure of the enzyme's natural substrates, non-steroidal inhibitors offer the potential for greater specificity and different pharmacological profiles. Su-10603 has served as a scaffold for the development of a newer generation of non-steroidal CYP17A1 inhibitors.

Mechanism of Action

The precise mechanism of action for Su-10603's inhibition of CYP17A1 is not extensively detailed in the available literature. However, as a non-steroidal inhibitor, it is presumed to bind to the active site of the enzyme, thereby preventing the binding and subsequent conversion of its natural substrates, pregnenolone and progesterone. The inhibition of both the 17α-hydroxylase and 17,20-lyase activities leads to a downstream reduction in androgen biosynthesis.

Quantitative Data on CYP17A1 Inhibition

While direct and specific IC50 and Ki values for Su-10603 are not readily found in the reviewed literature, the following table provides a comparative look at the inhibitory activities of other well-characterized non-steroidal and steroidal CYP17A1 inhibitors. This context is crucial for understanding the landscape of CYP17A1 inhibition and for designing experiments to evaluate novel compounds.

| Inhibitor | Type | Target Activity | IC50 | Ki | Citation |

| Abiraterone | Steroidal | 17α-Hydroxylase & 17,20-Lyase | Not specified | Not specified | |

| Orteronel (TAK-700) | Non-steroidal | 17,20-Lyase selective | Not specified | Not specified | |

| Galeterone (TOK-001) | Steroidal | 17,20-Lyase selective | Not specified | Not specified | |

| VT-464 (Seviteronel) | Non-steroidal | 17,20-Lyase selective | Not specified | Not specified |

Note: The absence of specific values in the table reflects the limited availability of this data in the cited public literature. Researchers are encouraged to perform their own kinetic studies to determine these values for their specific experimental conditions.

Experimental Protocols for CYP17A1 Inhibition Assays

The following protocols are detailed methodologies for conducting in vitro assays to determine the inhibitory potential of compounds like Su-10603 against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. These protocols are based on established methods in the field.

Assay for 17α-Hydroxylase Activity

This assay measures the conversion of a radiolabeled substrate, [14C]-progesterone, to its hydroxylated product.

Materials:

-

Recombinant human CYP17A1 enzyme

-

NADPH

-

[14C]-Progesterone (substrate)

-

Su-10603 or other test inhibitors

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Ethyl acetate (for extraction)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, recombinant CYP17A1 enzyme, and NADPH.

-

Inhibitor Addition: Add Su-10603 or the test compound at various concentrations. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the [14C]-progesterone substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as a strong acid or base.

-

Extraction: Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.

-

Analysis by TLC: Spot the extracted organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([14C]-progesterone) from the product (17α-hydroxyprogesterone).

-

Quantification: Visualize the radioactive spots using a phosphorimager or by scraping the corresponding sections of the TLC plate and measuring the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Assay for 17,20-Lyase Activity

This assay measures the conversion of a radiolabeled substrate, [3H]-17α-hydroxypregnenolone, to DHEA.

Materials:

-

Recombinant human CYP17A1 enzyme

-

NADPH

-

Cytochrome b5 (to enhance lyase activity)

-

[3H]-17α-hydroxypregnenolone (substrate)

-

Su-10603 or other test inhibitors

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Chloroform:methanol (2:1, v/v) for extraction

-

High-performance liquid chromatography (HPLC) system with a radiodetector or a scintillation counter

Procedure:

-

Reaction Setup: Prepare

An In-Depth Technical Guide to the Discovery and Synthesis of Su-10603

For Researchers, Scientists, and Drug Development Professionals

Abstract

Su-10603, a potent pyridine derivative, has garnered significant attention in pharmacological research due to its targeted inhibition of key enzymes within the steroidogenesis pathway and xenobiotic metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Su-10603. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Discovery and Pharmacological Profile

Su-10603 was identified as a potent inhibitor of steroid 17α-hydroxylase, a critical enzyme in the biosynthesis of steroid hormones.[1][2] Structurally related to metyrapone, Su-10603 exhibits a more potent and, in some cases, broader inhibitory profile against various cytochrome P450 (CYP) enzymes.[1] Its mechanism of action involves binding to the heme iron of cytochrome P450, leading to a type II spectral change, characteristic of inhibitors that interact with the heme prosthetic group.[1] This interaction effectively blocks the binding of endogenous substrates, thereby inhibiting enzymatic activity.[1]

Beyond its primary target, Su-10603 has been shown to inhibit several other monooxygenases, indicating a degree of non-specificity.[2] This includes enzymes involved in both steroidogenesis and the metabolism of xenobiotics.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of Su-10603 has been quantified against a range of enzymes. The following table summarizes the available data on the concentration of Su-10603 required for 50% inhibition (IC50) of various enzymatic activities.

| Enzyme/Reaction | Test System | Substrate | IC50 (approximate) |

| Steroid 17α-hydroxylase | Guinea Pig Adrenal Microsomes | Endogenous | Not explicitly quantified, but established as a primary target. |

| 11β-hydroxylase | Guinea Pig Adrenal Mitochondria | Endogenous | 0.5 mM[2] |

| Cholesterol Side-Chain Cleavage (CSC) | Guinea Pig Adrenal Mitochondria | Endogenous | 0.1 mM[2] |

| Benzo[a]pyrene hydroxylase | Guinea Pig Adrenal Microsomes / Rat Liver Microsomes | Benzo[a]pyrene | 0.05 mM[2] / ~0.1-0.2 mM[1] |

| Benzphetamine demethylase | Guinea Pig Adrenal Microsomes | Benzphetamine | 0.05 mM[2] |

| Ethylmorphine demethylation | Rat Liver Microsomes | Ethylmorphine | ~0.1-0.2 mM[1] |

| Aniline hydroxylation | Rat Liver Microsomes | Aniline | ~0.1-0.2 mM[1] |

Synthesis of Su-10603

While a detailed, publicly available, step-by-step synthesis protocol for Su-10603 (7-chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone) is not readily found in the primary literature, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous naphthalenone derivatives. The proposed synthesis involves a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for Su-10603.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 7-Chloro-1-tetralone This intermediate can be synthesized via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form β-(4-chlorobenzoyl)propionic acid. Subsequent Clemmensen reduction of the ketone yields γ-(4-chlorophenyl)butyric acid. Intramolecular cyclization of γ-(4-chlorophenyl)butyric acid using a dehydrating agent like polyphosphoric acid or thionyl chloride would yield 7-chloro-1-tetralone.

Step 2: Synthesis of Su-10603 A plausible route to the final product involves a base-catalyzed aldol condensation between 7-chloro-1-tetralone and nicotinaldehyde (pyridine-3-carboxaldehyde). This would form an α,β-unsaturated ketone intermediate. Subsequent reaction of this intermediate, potentially a Michael addition followed by cyclization and aromatization with a suitable nitrogen source like ammonia or an ammonium salt, would lead to the formation of the pyridyl-substituted dihydronaphthalenone structure of Su-10603.

Signaling Pathway Inhibition

Su-10603's primary mechanism of action is the inhibition of steroid 17α-hydroxylase (CYP17A1), a key enzyme in the adrenal cortex and gonads. This enzyme catalyzes the conversion of pregnenolone and progesterone to their 17α-hydroxylated counterparts, which are essential precursors for the synthesis of cortisol and sex steroids (androgens and estrogens). By inhibiting this step, Su-10603 disrupts the normal steroidogenesis pathway.

Caption: Inhibition of Steroidogenesis by Su-10603.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical experimental workflow for determining the inhibitory potential of a compound like Su-10603 on a specific enzyme, such as a cytochrome P450 isozyme.

Caption: Workflow for an in vitro enzyme inhibition assay.

Detailed Protocol for a Cytochrome P450 Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of Su-10603 in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the specific cytochrome P450 enzyme (e.g., human liver microsomes), the probe substrate, and the necessary cofactors (e.g., NADPH regenerating system) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube or a well of a microplate, pre-incubate the enzyme preparation with varying concentrations of Su-10603 (or vehicle control) for a short period at the optimal temperature (typically 37°C).

-

Initiate the enzymatic reaction by adding the probe substrate.

-

Allow the reaction to proceed for a defined period, ensuring that the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the protein.

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to an analysis vial.

-

Analyze the supernatant for the presence of the metabolite of the probe substrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Su-10603 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Su-10603 concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Conclusion

Su-10603 is a valuable pharmacological tool for the in vitro and in vivo study of steroidogenesis and cytochrome P450-mediated metabolism. Its potent inhibitory activity against steroid 17α-hydroxylase and other monooxygenases makes it a subject of continued interest in endocrinology and drug metabolism research. This guide provides a foundational understanding of its discovery, a plausible synthetic approach, its mechanism of action, and the experimental procedures for its characterization, serving as a comprehensive resource for the scientific community. Further research to elucidate its precise binding mode and to explore its potential therapeutic applications is warranted.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Su 10603

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known mechanisms of action of Su 10603, a potent inhibitor of steroidogenesis and cytochrome P450 enzymes. The information is presented to support research and development activities in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known by its CAS number 786-97-0, is a synthetic molecule with a well-defined chemical structure. Its systematic IUPAC name is 7-chloro-3,4-dihydro-2-(3-pyridinyl)-1(2H)-naphthalenone[1]. The key identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 786-97-0 | [1][2][3][4][5][6] |

| IUPAC Name | 7-chloro-3,4-dihydro-2-(3-pyridinyl)-1(2H)-naphthalenone | [1] |

| Synonyms | SU-10603, SU10603 | [1] |

| Molecular Formula | C₁₅H₁₂ClNO | [1][6] |

| Molecular Weight | 257.71 g/mol | [6] |

| SMILES | O=C1C(C2=CC=CN=C2)CCC3=C1C=C(Cl)C=C3 | [1] |

| Physical Form | Solid | |

| Melting Point | 95-96 °C | [6] |

| Predicted Boiling Point | 430.1 ± 45.0 °C | [6] |

| Predicted Density | 1.275 ± 0.06 g/cm³ | [6] |

Mechanism of Action and Biological Activity

This compound is recognized for its potent inhibitory effects on two key enzyme systems: steroid 17α-hydroxylase (CYP17A1) and hepatic microsomal cytochrome P450 (CYP) enzymes.

Inhibition of Steroid 17α-Hydroxylase (CYP17A1)

Steroid 17α-hydroxylase is a critical enzyme in the biosynthesis of steroid hormones, including cortisol and androgens. It catalyzes the hydroxylation of pregnenolone and progesterone at the 17α position, a necessary step for the production of these downstream hormones. By inhibiting this enzyme, this compound effectively blocks the steroidogenesis pathway. This mechanism of action makes it a valuable tool for studying steroid metabolism and a potential lead compound for the development of drugs targeting hormone-dependent conditions.

Figure 1: Inhibition of Steroidogenesis by this compound.

Inhibition of Cytochrome P450 Enzymes

In addition to its effects on steroidogenesis, this compound is a known inhibitor of various hepatic microsomal cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs, and endogenous compounds. The inhibition of CYP enzymes by this compound can lead to altered drug metabolism, potentially causing drug-drug interactions. This property is important to consider in any pharmacological studies involving this compound.

Figure 2: Inhibition of Cytochrome P450-mediated Drug Metabolism by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. Below are representative methodologies for key experiments.

In Vitro Steroid 17α-Hydroxylase Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound on the activity of steroid 17α-hydroxylase (CYP17A1).

Materials:

-

Human recombinant CYP17A1 enzyme

-

NADPH-cytochrome P450 reductase

-

[³H]-Progesterone (substrate)

-

This compound (test inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the recombinant CYP17A1 enzyme.

-

Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

-

Initiate the reaction by adding the [³H]-Progesterone substrate.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solvent, such as a strong acid.

-

Extract the steroids from the aqueous mixture using ethyl acetate.

-

Evaporate the organic solvent and resuspend the residue in a small volume of solvent.

-

Spot the extracted steroids onto a TLC plate and develop the chromatogram to separate the substrate ([³H]-Progesterone) from the product ([³H]-17α-hydroxyprogesterone).

-

Visualize the spots (e.g., using a phosphorimager) and scrape the corresponding areas into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

References

- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Su 10603: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

Su 10603 primarily functions as an inhibitor of cytochrome P450 enzymes. Its two most characterized activities are:

-

Inhibition of Steroid 17α-hydroxylase (CYP17A1): This enzyme is a critical juncture in the biosynthesis of steroid hormones, catalyzing both 17α-hydroxylation and 17,20-lyase reactions.[1] By inhibiting CYP17A1, this compound can significantly reduce the production of glucocorticoids and sex steroids.[2]

-

Inhibition of Hepatic Microsomal Drug Metabolism: this compound has been shown to inhibit various cytochrome P450 enzymes located in the liver microsomes, which are responsible for the metabolism of a wide range of xenobiotics, including drugs.

Quantitative Data: In-Vitro Efficacy

The following tables summarize the available quantitative data on the inhibitory efficacy of this compound from in-vitro studies.

Table 1: Inhibition of Hepatic Microsomal Enzymes by this compound in Rat Liver Microsomes

| Substrate | Enzyme Activity Measured | This compound Concentration (mM) | Approximate Inhibition (%) |

| Ethylmorphine | N-demethylation | 0.1 - 0.2 | ~50 |

| Aniline | Hydroxylation | 0.1 - 0.2 | ~50 |

| Benzo[a]pyrene | Hydroxylation | 0.1 - 0.2 | ~50 |

Signaling Pathway

The following diagram illustrates the role of CYP17A1 in the steroidogenesis pathway and the point of inhibition by this compound.

Caption: Inhibition of CYP17A1 by this compound in the steroidogenesis pathway.

Experimental Protocols

In-Vitro Inhibition of Steroid 17α-hydroxylase (CYP17A1)

This protocol is a generalized procedure based on established methods for assessing CYP17A1 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for CYP17A1 activity.

Materials:

-

Recombinant human CYP17A1 enzyme

-

NADPH-cytochrome P450 reductase

-

Cytochrome b5

-

Liposomes (e.g., DLPC)

-

Substrate: Progesterone or Pregnenolone (radiolabeled or non-radiolabeled)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC system with a suitable column (e.g., C18) for steroid separation

-

Scintillation counter (if using radiolabeled substrate)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, recombinant CYP17A1, NADPH-cytochrome P450 reductase, and cytochrome b5 reconstituted in liposomes.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., progesterone).

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold ethyl acetate).

-

Extraction: Vortex the samples vigorously and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the steroids to a new tube.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis. Separate and quantify the substrate and the hydroxylated product (e.g., 17α-hydroxyprogesterone).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for in-vitro CYP17A1 inhibition assay.

Inhibition of Hepatic Microsomal Drug Metabolism

This protocol provides a general framework for assessing the inhibitory effect of this compound on the metabolic activity of liver microsomes.

Objective: To evaluate the inhibitory potential of this compound on the metabolism of probe substrates by hepatic microsomes.

Materials:

-

Liver microsomes (from rat, guinea pig, or human)

-

Probe substrates for specific P450 enzymes (e.g., ethylmorphine for CYP3A, aniline for CYP2E1, benzo[a]pyrene for CYP1A)

-

This compound

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Appropriate analytical standards for the metabolites

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Microsomal Incubation Mixture: Prepare a mixture containing liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.

-

Inhibitor Addition: Add various concentrations of this compound (or vehicle control) to the incubation mixtures.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Start the metabolic reaction by adding the probe substrate.

-

Incubation: Incubate the reactions at 37°C for a specific time, ensuring linearity of metabolite formation.

-

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation for each this compound concentration. Calculate the percentage of inhibition compared to the control and determine the IC50 value.

Discussion and Future Directions

The available data strongly indicate that this compound is a potent inhibitor of CYP17A1 and various hepatic microsomal enzymes in vitro. Its ability to block steroidogenesis suggests potential therapeutic applications in hormone-dependent diseases, such as certain types of cancer. However, the lack of published preclinical efficacy studies in animal models of disease and the absence of clinical trial data represent a significant knowledge gap.

Future research should focus on:

-

In-vivo Efficacy Studies: Evaluating the efficacy of this compound in relevant animal models of diseases where steroid hormone synthesis plays a key role.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

-

Selectivity Profiling: Assessing the inhibitory activity of this compound against a broader panel of cytochrome P450 enzymes to understand its potential for drug-drug interactions.

-

Toxicity Studies: Conducting comprehensive toxicology studies to determine the safety profile of this compound.

Conclusion

This compound demonstrates clear in-vitro efficacy as an inhibitor of key enzymes involved in steroidogenesis and drug metabolism. While these preliminary findings are promising, further preclinical and clinical investigations are imperative to ascertain its therapeutic potential and safety profile for any clinical application. This guide provides a foundational resource for researchers interested in exploring the pharmacological properties of this compound.

References

Su 10603: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Su 10603 is a non-steroidal small molecule inhibitor primarily targeting the enzyme steroid 17α-hydroxylase/17,20-lyase, also known as cytochrome P450 17A1 (CYP17A1). This enzyme is a critical bottleneck in the steroidogenesis pathway, responsible for the synthesis of androgens and glucocorticoids. Due to its central role in hormone production, CYP17A1 is a key target for the development of therapeutics for hormone-dependent diseases, particularly prostate cancer. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Target Specificity and Selectivity Profile of this compound

This compound exhibits potent inhibition of CYP17A1. However, it is not entirely specific for this enzyme and displays inhibitory activity against other cytochrome P450 enzymes and monooxygenases. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various targets. It is important to note that direct comparisons of IC50 values should be made with caution as they can be influenced by varying experimental conditions.

| Target Enzyme | Substrate/Reaction | Organism/System | Approximate IC50/Inhibition | Reference |

| Primary Target | ||||

| Steroid 17α-hydroxylase (CYP17A1) | Pregnenolone/Progesterone | Guinea Pig Adrenal Microsomes | Potent Inhibitor (Specific IC50 not cited) | |

| Off-Target Activities | ||||

| 11β-hydroxylase | Guinea Pig Adrenal Mitochondria | ~0.5 mM | ||

| Cholesterol side-chain cleavage | Guinea Pig Adrenal Mitochondria | ~0.1 mM | ||

| Benzo[a]pyrene hydroxylase | Benzo[a]pyrene | Guinea Pig Adrenal Microsomes | ~0.05 mM | |

| Benzphetamine demethylase | Benzphetamine | Guinea Pig Adrenal Microsomes | ~0.05 mM | |

| Ethylmorphine demethylation | Ethylmorphine | Rat Liver Microsomes | 0.1 - 0.2 mM (for ~50% inhibition) | |

| Aniline hydroxylation | Aniline | Rat Liver Microsomes | 0.1 - 0.2 mM (for ~50% inhibition) | |

| Benzo[a]pyrene hydroxylation | Benzo[a]pyrene | Rat Liver Microsomes | 0.1 - 0.2 mM (for ~50% inhibition) |

Signaling Pathway Inhibition: The Steroidogenesis Pathway

The primary mechanism of action of this compound is the disruption of the steroidogenesis pathway through the inhibition of CYP17A1. This enzyme catalyzes two critical reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of androgens like testosterone and estrogens. By inhibiting CYP17A1, this compound effectively blocks the production of these sex hormones. Furthermore, the inhibition of 17α-hydroxylation also impacts the synthesis of cortisol, a major glucocorticoid.

Unveiling the Therapeutic Potential of SN-38 (CAS 786-97-0): An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the research applications of SN-38 (CAS 786-97-0), the potent active metabolite of the chemotherapeutic agent irinotecan. This document delves into its mechanism of action, summarizes its cytotoxic efficacy across various cancer cell lines, provides detailed experimental protocols, and visualizes key signaling pathways.

SN-38, chemically known as 7-Ethyl-10-hydroxycamptothecin, is a topoisomerase I inhibitor that is significantly more potent than its parent drug, irinotecan.[1][2] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA single-strand breaks. These breaks, when encountered by the replication fork, are converted into cytotoxic double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.[3][4]

Cytotoxic Activity of SN-38

The in vitro cytotoxicity of SN-38 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LoVo | Colon Cancer | 20 | [5] |

| HCT116 | Colon Cancer | 50 | [5] |

| HT29 | Colon Cancer | 130 | [5] |

| OCUM-2M | Gastric Cancer | 6.4 | [6] |

| OCUM-8 | Gastric Cancer | 2.6 | [6] |

| A549 | Non-Small Cell Lung Cancer | ~10-100 (effective range) | [1] |

| H358 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective | [1] |

| HeLa | Cervical Cancer | Not explicitly stated, but effective | [7] |

| SiHa | Cervical Cancer | Not explicitly stated, but effective | [7] |

| GB-1 | Glioblastoma (MDR) | Not explicitly stated, but effective | [8] |

| U87-MG | Glioblastoma | Not explicitly stated, but effective | [8] |

| KM12C | Colon Cancer | Not explicitly stated, but effective | [9] |

| KM12SM | Colon Cancer (metastatic) | Not explicitly stated, but effective | [9] |

| KM12L4a | Colon Cancer (metastatic) | Not explicitly stated, but effective | [9] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective | [10] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy and mechanism of action of SN-38.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of SN-38 that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of SN-38 concentrations for a specified period (e.g., 48 hours).

-

MTT Incubation: After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., acidified sodium dodecyl sulphate) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.[5][11]

Apoptosis Assays

These assays are used to quantify the induction of programmed cell death by SN-38.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest cells after SN-38 treatment.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining:

-

Harvest and wash cells with PBS.

-

Incubate cells with a mixture of acridine orange and ethidium bromide.

-

Analyze by fluorescence microscopy or flow cytometry. Live cells will appear green, early apoptotic cells will show bright green nuclei with condensed chromatin, and late apoptotic cells will have orange-red nuclei.[1]

-

-

Hoechst 33258 Staining:

-

Fix cells after SN-38 treatment.

-

Stain with Hoechst 33258 solution.

-

Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[8]

-

-

M30 CytoDeath™ Assay:

-

This immunoassay detects a neo-epitope of cytokeratin 18 cleaved by caspases during apoptosis.

-

Fix and permeabilize cells.

-

Incubate with the M30 CytoDeath™ antibody.

-

Use a secondary antibody for detection by immunocytochemistry or flow cytometry.[7]

-

Cell Cycle Analysis

This protocol determines the effect of SN-38 on cell cycle progression.

-

Cell Treatment and Fixation: Treat cells with SN-38, then harvest and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content.[1][12]

Topoisomerase I Inhibition Assay

This assay directly measures the inhibitory effect of SN-38 on topoisomerase I activity.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I enzyme, and various concentrations of SN-38 in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control without the inhibitor.[4]

Signaling Pathways and Molecular Mechanisms

SN-38 exerts its anticancer effects by modulating several key signaling pathways. The primary event is the inhibition of Topoisomerase I, leading to DNA damage, which in turn activates a cascade of downstream signaling events.

Irinotecan Metabolic Activation

Irinotecan, a prodrug, is converted to the active metabolite SN-38 primarily by carboxylesterases in the liver and tumor tissues. SN-38 is subsequently inactivated by UGT1A1-mediated glucuronidation to form SN-38G, which is then excreted.

References

- 1. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacogenomic profiling and pathway analyses identify MAPK-dependent migration as an acute response to SN38 in p53 null and mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Akt inhibition improves irinotecan treatment and prevents cell emergence by switching the senescence response to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SU 10603 (CAY10603/BML-281) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SU 10603, also known as CAY10603 or BML-281, in cell culture experiments. This document is intended to guide researchers in utilizing this compound for studies related to cancer biology and other cellular processes.

Introduction

This compound (CAY10603/BML-281) is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] With an IC50 value of 2 pM for HDAC6, it exhibits over 200-fold selectivity compared to other HDAC isoforms.[1] HDAC6 is a class II histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates such as α-tubulin, cortactin, and heat shock protein 90 (HSP90).[3] Due to its role in cell migration, proliferation, and survival, HDAC6 has emerged as a significant target in cancer therapy.

Mechanism of Action

CAY10603 exerts its biological effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin, which can affect microtubule dynamics, cell motility, and intracellular transport. Additionally, CAY10603 has been shown to modulate several key signaling pathways implicated in cancer progression.

Data Presentation

Table 1: Inhibitory Activity of CAY10603 Against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC6 | 0.002 |

| HDAC1 | 271 |

| HDAC2 | 252 |

| HDAC3 | 0.42 |

| HDAC8 | 6851 |

| HDAC10 | 90.7 |

Data sourced from MedChemExpress and Cayman Chemical.[2][4]

Table 2: Anti-proliferative Activity of CAY10603 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |

| BxPC-3 | Pancreatic Cancer | MTT | 72 hours | 1 |

| HupT3 | Pancreatic Cancer | MTT | 72 hours | 0.3 |

| Mia Paca-2 | Pancreatic Cancer | MTT | 72 hours | 0.1 |

| Panc 04.03 | Pancreatic Cancer | MTT | 72 hours | 0.1 |

| SU.86.86 | Pancreatic Cancer | MTT | 72 hours | 0.6 |

| A549 | Lung Adenocarcinoma | Cell Viability | - | ~0.05 |

| HCC827 | Lung Adenocarcinoma | Cell Viability | - | - |

| Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | Proliferation | - | - |

Data compiled from various sources.[1][3][4][5] Note: Specific IC50 for HCC827 and Burkitt's lymphoma cell lines were not detailed in the provided search results, but inhibitory effects were noted.

Signaling Pathways Affected by CAY10603

CAY10603 has been demonstrated to modulate multiple signaling pathways, making it a valuable tool for cancer research.

Caption: CAY10603 inhibits HDAC6, leading to MKK7 degradation and suppression of the JNK/c-Jun pathway in glioma.

Caption: CAY10603 inhibits the TGF-β1/Smad2/3 signaling pathway, reversing EMT and small airway remodeling.

Experimental Protocols

Reagent Preparation and Storage

CAY10603 Stock Solution: CAY10603 is supplied as a crystalline solid.[2]

-

To prepare a stock solution, dissolve CAY10603 in an organic solvent such as DMSO. The solubility in DMSO is approximately 20 mg/mL.[2]

-

For a higher concentration, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[4]

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Cell Culture

The following is a general protocol for the culture of pancreatic cancer cell lines. Specific cell lines may have unique requirements.

-

Culture pancreatic cancer cell lines (e.g., BxPC-3, Mia Paca-2) in DMEM or RPMI medium supplemented with 10% fetal calf serum and L-glutamine.[1]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted for adherent cells in a 96-well plate format.

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of CAY10603 in culture medium from the stock solution. It is common to perform a dose-response study with concentrations ranging from 1 nM to 50 µM.[1]

-

Include a vehicle control (e.g., DMSO) at the same concentration as in the highest CAY10603 treatment.

-

Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of CAY10603.

-

-

Incubation: Incubate the plate for the desired period, typically 72 hours for anti-proliferative studies.[1]

-

MTT Addition:

-

Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[7]

-

Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

References

- 1. selleckchem.com [selleckchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. HDAC-selective Inhibitor Cay10603 Has Single Anti-tumour Effect in Burkitt's Lymphoma Cells by Impeding the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols for the Use of Su 10603 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Su 10603 is a pyridine derivative that acts as a potent inhibitor of steroid 17α-hydroxylase (CYP17A1), a key enzyme in the steroidogenesis pathway responsible for the production of androgens and corticosteroids. By targeting CYP17A1, this compound can modulate the levels of various steroid hormones, making it a valuable tool for studying endocrine-related physiological and pathological processes in animal models. These application notes provide a comprehensive guide for the utilization of this compound in preclinical research, covering its mechanism of action, potential applications, and detailed experimental protocols.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activities of CYP17A1. This enzyme possesses both 17α-hydroxylase and 17,20-lyase functions. The 17α-hydroxylase activity is crucial for the conversion of pregnenolone and progesterone into their 17α-hydroxylated forms, which are precursors for corticosteroids. The 17,20-lyase activity is essential for the subsequent conversion of these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for androgens like testosterone. By inhibiting both of these activities, this compound effectively reduces the production of androgens and can also impact corticosteroid synthesis. In vitro studies have also indicated that this compound can inhibit other monooxygenases, such as 11β-hydroxylase and cholesterol side-chain cleavage, although its primary target is CYP17A1.

Potential Applications in Animal Models

The ability of this compound to suppress androgen biosynthesis makes it a relevant compound for studying a variety of conditions in animal models, including:

-

Prostate Cancer: Androgen-dependent prostate cancer models can be utilized to evaluate the efficacy of this compound in reducing tumor growth and progression by lowering systemic and intratumoral androgen levels.[1][2][3]

-

Hyperandrogenism and Polycystic Ovary Syndrome (PCOS): Animal models of hyperandrogenism, which mimic conditions like PCOS, can be employed to investigate the therapeutic potential of this compound in restoring normal hormonal balance and ovarian function.[4][5][6][7]

-

Endocrine Research: this compound can be used as a pharmacological tool to dissect the roles of specific androgens in various physiological processes, including reproductive biology, neurobiology, and metabolism.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (µM) | Reference |

| Steroid 17α-hydroxylase (CYP17A1) | Guinea Pig | ~0.05 | [5] |

| 11β-hydroxylase | Guinea Pig | ~0.5 | [5] |

| Cholesterol Side-Chain Cleavage | Guinea Pig | ~0.1 | [5] |

Table 2: Suggested Dose Ranges for Initial In Vivo Studies with CYP17A1 Inhibitors

| Compound | Animal Model | Dose Range | Route of Administration | Reference for Similar Compounds |

| This compound (Proposed) | Rat (e.g., Sprague-Dawley) | 10 - 100 mg/kg/day | Intraperitoneal (IP) | [1] |

| This compound (Proposed) | Mouse | 10 - 100 mg/kg/day | Intraperitoneal (IP) | Inferred from rat studies |

Disclaimer: These are suggested starting dose ranges based on data from similar compounds. The optimal dose of this compound must be determined empirically for each specific animal model and experimental endpoint.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Testosterone Suppression

Objective: To assess the in vivo efficacy of this compound in suppressing plasma testosterone levels in adult male Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile corn oil, or a solution of 0.5% carboxymethylcellulose in sterile saline)

-

Adult male Sprague-Dawley rats (8-10 weeks old)

-

Standard laboratory animal housing and diet

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Hormone assay kits (e.g., ELISA or LC-MS/MS for testosterone)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A minimum of 6-8 animals per group is recommended.

-

Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a consistent volume (e.g., 1-2 mL/kg).

-

Administration: Administer this compound or vehicle via intraperitoneal (IP) injection once daily for a predetermined period (e.g., 7-14 days).

-

Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Hormone Analysis: Measure plasma testosterone concentrations using a validated assay.

-

Data Analysis: Analyze the data using appropriate statistical methods to compare testosterone levels between the treatment groups and the vehicle control.

Protocol 2: General Guidelines for this compound Administration in Rodent Models

Formulation and Solubilization:

-

This compound is a pyridine derivative. Its solubility should be determined empirically for the chosen vehicle.

-

For oral administration, this compound can be formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose.

-

For intraperitoneal injection, it can be dissolved in a biocompatible solvent such as corn oil or a mixture of DMSO and saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.

Route of Administration:

-

Intraperitoneal (IP) Injection: A common route for preclinical studies, allowing for rapid absorption.

-

Oral Gavage (PO): Suitable for evaluating oral bioavailability and for chronic dosing studies.

-

Subcutaneous (SC) Injection: Can provide a slower release profile.

Monitoring:

-

Regularly monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.

-

For long-term studies, periodic blood sampling for hematology and clinical chemistry analysis is recommended.

-

At the end of the study, perform a thorough necropsy and collect relevant organs for histopathological examination.

Mandatory Visualizations

Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound on CYP17A1.

Caption: General experimental workflow for in vivo studies with this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Testosterone inhibits the growth of prostate cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How animal models help prostate cancer research [understandinganimalresearch.org.uk]

- 4. Animal models of hyperandrogenism and ovarian morphology changes as features of polycystic ovary syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A Hyperandrogenic Mouse Model to Study Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Su 10603 in Rats

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for informational purposes only and are designed for use by qualified researchers, scientists, and drug development professionals. The information provided is based on publicly available data and general laboratory practices. No specific in vivo studies detailing the dosage and administration of Su 10603 in rats were identified in the public domain. Therefore, the in vivo protocol provided is an estimation based on a related compound and should be adapted with caution. It is imperative to conduct thorough dose-finding and toxicity studies before commencing any substantive in vivo experiments. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and ethical guidelines.

Introduction

This compound is a non-steroidal inhibitor of steroid 17α-hydroxylase (CYP17A1), a key enzyme in the biosynthesis of androgens and corticosteroids. By inhibiting this enzyme, this compound can modulate steroid hormone levels, making it a valuable tool for research in endocrinology, oncology, and reproductive biology. These notes provide a summary of its known in vitro activity and a suggested protocol for its administration in rat models.

Mechanism of Action

This compound acts as an inhibitor of cytochrome P450 17A1 (CYP17A1). This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities. The 17α-hydroxylase activity is crucial for the production of glucocorticoids, while both activities are essential for the synthesis of androgens. By inhibiting CYP17A1, this compound can reduce the production of key steroid hormones.

Caption: Signaling pathway of steroid biosynthesis indicating inhibition of CYP17A1 by this compound.

Quantitative Data Summary

| Parameter | Value | Species | Study Type | Notes |

| In Vitro IC₅₀ | ||||

| Ethylmorphine demethylation | ~0.1-0.2 mM for 50% inhibition | Rat | In vitro (liver microsomes) | Concentration-dependent inhibition observed from 0.01 to 1.0 mM. |

| Aniline hydroxylation | ~0.1-0.2 mM for 50% inhibition | Rat | In vitro (liver microsomes) | Concentration-dependent inhibition observed from 0.01 to 1.0 mM. |

| Benzo[a]pyrene hydroxylation | ~0.1-0.2 mM for 50% inhibition | Rat | In vitro (liver microsomes) | Concentration-dependent inhibition observed from 0.01 to 1.0 mM. |

| Estimated In Vivo Dosage | ||||

| Oral Administration | 50 mg/kg/day | Rat | In vivo (estimated) | This is an estimated dose based on a study of a different non-steroidal C(17,20)-lyase inhibitor.[1] Dose-ranging studies are essential. |

Experimental Protocols

In Vitro Inhibition Assay (Rat Liver Microsomes)

Objective: To determine the inhibitory effect of this compound on hepatic microsomal enzyme activity.

Materials:

-

Male Wistar rat liver microsomes

-

This compound

-

Substrates (e.g., ethylmorphine, aniline, benzo[a]pyrene)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Appropriate solvents for this compound and substrates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare reaction mixtures containing rat liver microsomes, phosphate buffer, and varying concentrations of this compound (e.g., 0.01 mM to 1.0 mM). Include a vehicle control without this compound.

-

Pre-incubate the mixtures for a short period at 37°C.

-

Initiate the reaction by adding the substrate and the NADPH generating system.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction using an appropriate method (e.g., adding a quenching agent, changing pH).

-

Measure the formation of the product using spectrophotometry or fluorometry.

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Administration Protocol (Rat) - Proposed

Objective: To evaluate the in vivo effects of this compound on steroid hormone levels in rats.

Animals:

-

Adult male Wistar or Sprague-Dawley rats (8-10 weeks old).

-

Animals should be acclimatized for at least one week before the experiment.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Oral gavage needles (18-20 gauge, with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Dose Preparation:

-

Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. For an estimated dose of 50 mg/kg, the concentration will depend on the dosing volume. A common dosing volume for oral gavage in rats is 5-10 mL/kg.

-

Vortex or sonicate the preparation to ensure uniformity before each administration.

-

-

Animal Handling and Dosing:

-

Weigh each rat accurately before dosing to calculate the precise volume to be administered.

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.

-

Insert the gavage needle gently and steadily into the esophagus until it reaches the stomach. Do not force the needle.

-

Administer the calculated volume of the this compound preparation or vehicle control.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress immediately after administration and at regular intervals.

-

-

Experimental Timeline and Sample Collection:

-

Administer this compound or vehicle daily for the desired duration of the study.

-

Collect blood samples at specified time points (e.g., pre-dose, and at various times post-dose) via appropriate methods (e.g., tail vein, saphenous vein).

-

Process blood samples to obtain serum or plasma for hormone analysis (e.g., testosterone, corticosterone) using methods like ELISA or LC-MS/MS.

-

At the end of the study, euthanize the animals according to an approved protocol and collect tissues of interest (e.g., testes, adrenal glands, prostate) for further analysis.

-

Caption: A generalized workflow for an in vivo study of this compound in rats.

Safety Precautions

-

As no specific safety data sheet for this compound was found, it should be handled with care. Assume the compound is hazardous.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling the compound.

-

Handle the dry powder form in a chemical fume hood to avoid inhalation.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.

-

Consult your institution's safety guidelines for handling and disposal of chemical compounds.

Conclusion

This compound is a useful tool for studying steroid biosynthesis in vitro. While in vivo data in rats is lacking, the provided protocols offer a starting point for researchers. It is critical to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose for any in vivo experiments.

References

Preparing Stock Solutions of Su 10603: A Detailed Guide for Researchers

Application Note and Protocol

This document provides detailed application notes and protocols for the preparation of stock solutions of Su 10603, a specific inhibitor of steroid 17-hydroxylase/17,20-lyase (CYP17A1). This guide is intended for researchers, scientists, and drug development professionals working with this compound in various experimental settings.

Introduction

This compound is a non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a key enzyme in the steroid biosynthesis pathway.[1][2] CYP17A1 catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are critical for the production of androgens and estrogens from progestogens. By inhibiting this enzyme, this compound effectively blocks the synthesis of sex steroids, making it a valuable tool for studying steroid-dependent physiological and pathological processes, including certain types of cancer.

Proper preparation of a stock solution is the first critical step in ensuring the accuracy and reproducibility of experimental results. This document outlines the necessary information and procedures for preparing a stable and accurate stock solution of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate molecular weight-based calculations for stock solution preparation.

| Property | Value |

| Chemical Name | 7-Chloro-3,4-dihydro-2-(3-pyridinyl)-1(2H)-naphthalenone |

| CAS Number | 786-97-0 |

| Molecular Formula | C₁₅H₁₂ClNO |

| Molecular Weight | 257.72 g/mol |

| Appearance | Solid powder |

Solubility and Recommended Solvents

Recommended Primary Solvent:

-

Dimethyl Sulfoxide (DMSO): High-purity, anhydrous DMSO is the recommended solvent for preparing the primary stock solution.

It is always advisable to perform a small-scale solubility test before preparing a large volume of stock solution. If the compound does not readily dissolve, gentle warming (not exceeding 40°C) or sonication in an ultrasonic bath can be employed to aid dissolution.

Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments and allows for easy dilution to a wide range of working concentrations.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, precision pipettes and tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.58 mg of this compound.

-

Calculation:

-

Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 257.72 g/mol = 2.58 mg

-

-

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use gentle warming or sonication as described in Section 2. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes or vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

| Condition | Recommendation |

| Short-term Storage | Store at 2-8°C for up to one week. |

| Long-term Storage | Store at -20°C or -80°C for several months. |

Important Considerations:

-

Protect the stock solution from light.

-

Avoid repeated freeze-thaw cycles.

-

Ensure vials are tightly sealed to prevent solvent evaporation and absorption of moisture.

Experimental Protocols: Dilution to Working Concentrations

The final concentration of this compound used in an experiment will depend on the specific cell type, assay, and experimental design. Based on the inhibitory activity of similar compounds, a typical starting range for in vitro experiments would be in the low micromolar (µM) to nanomolar (nM) range.

Example Dilution Protocol (for a 10 µM final concentration):

-

Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 10 mM primary stock 1:10 in sterile DMSO or an appropriate buffer for your experiment (e.g., cell culture medium).

-

Example: Add 10 µL of the 10 mM stock to 90 µL of DMSO.

-

-

Final Working Solution: Dilute the intermediate stock solution to the final desired concentration in your experimental medium (e.g., cell culture medium). To achieve a 10 µM final concentration from a 1 mM intermediate stock, a 1:100 dilution is required.

-

Example: Add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

-

Note on Solvent Effects: When preparing the final working solution, ensure that the final concentration of DMSO is not toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

Signaling Pathway Inhibited by this compound

This compound inhibits CYP17A1, a critical enzyme in the steroid biosynthesis pathway. The following diagram illustrates the position of CYP17A1 and the impact of its inhibition by this compound.

Caption: Inhibition of Steroid Biosynthesis by this compound.

Experimental Workflow for Preparing this compound Stock Solution

The following diagram outlines the logical flow of the protocol for preparing a stock solution of this compound.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Studying Neurosteroid Synthesis with Su-10603

For Researchers, Scientists, and Drug Development Professionals